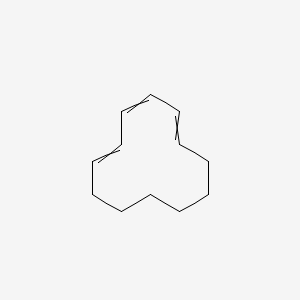

Cyclododeca-1,3,5-triene

Cat. No. B8419716

M. Wt: 162.27 g/mol

InChI Key: XRLIZCVYAYNXIF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04251462

Procedure details

The catalyst, 75 mg of tris-(dibenzyl sulfide)-tris-chloro-rhodium and 2.4 g of dicobalt octacarbonyl, and 500 g of toluene are introduced into a fine-steel autoclave. The autoclave is repeatedly purged with a 1:1 gas mixture of carbon monoxide and hydrogen with which a pressure of up to 100 bars is established. The autoclave is heated with stirring to 170° C. and the pressure is increased to 200 bars using the same gas mixture, the pressure subsequently being kept constant by the introduction of more CO/H2 when the pressure falls. After 1 hour, the temperature is reduced to 110° C. and a solution of 500 g of cyclododeca-1,5,9-triene in 1,000 g of toluene is pumped into the autoclave over a period of 3 hours. After another 90 minutes, the reaction mixture is cooled and the autoclave is vented and purged with nitrogen. The reaction solution is filtered. The solvent is distilled off at 1,600 Pa. The reaction product is distilled in a thin layer evaporator at 13 Pa and at a jacket temperature of around 220° C. The composition of the distillate is determined by gas chromatography (column: 1 m Carbowax 6000 on Teflon; heating rate: 15° C./min; 130° to 260° C.). The sample is diluted with tetrahydrofuran.

[Compound]

Name

tris-(dibenzyl sulfide)-tris-chloro-rhodium

Quantity

75 mg

Type

reactant

Reaction Step One

[Compound]

Name

steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH3:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:1][CH2:7][CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1 |f:1.2.3.4.5.6.7.8.9.10|

|

Inputs

Step One

[Compound]

|

Name

|

tris-(dibenzyl sulfide)-tris-chloro-rhodium

|

|

Quantity

|

75 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

500 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

2.4 g

|

|

Type

|

catalyst

|

|

Smiles

|

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

170 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to 170° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave is repeatedly purged with a 1:1 gas mixture of carbon monoxide and hydrogen with which a pressure of up to 100 bars

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The autoclave is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the pressure is increased to 200 bars

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is reduced to 110° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

a solution of 500 g of cyclododeca-1,5,9-triene in 1,000 g of toluene is pumped into the autoclave over a period of 3 hours

|

|

Duration

|

3 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After another 90 minutes

|

|

Duration

|

90 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction solution is filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The solvent is distilled off at 1,600 Pa

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The reaction product is distilled in a thin layer evaporator at 13 Pa and at a jacket temperature of around 220° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The composition of the distillate is determined by gas chromatography (column: 1 m Carbowax 6000 on Teflon; heating rate: 15° C./min; 130° to 260° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The sample is diluted with tetrahydrofuran

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |